ortho-Mirabegron

Description

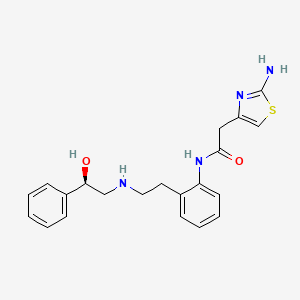

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24N4O2S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[2-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |

InChI |

InChI=1S/C21H24N4O2S/c22-21-24-17(14-28-21)12-20(27)25-18-9-5-4-6-15(18)10-11-23-13-19(26)16-7-2-1-3-8-16/h1-9,14,19,23,26H,10-13H2,(H2,22,24)(H,25,27)/t19-/m0/s1 |

InChI Key |

CXHPTFWIGBBNKE-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=CC=C2NC(=O)CC3=CSC(=N3)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Process Research

Novel Synthetic Pathways for ortho-Mirabegron and Precursor Molecules

The synthesis of this compound, an isomer of the β3-adrenoceptor agonist Mirabegron, has been an area of significant research, focusing on developing efficient and selective methodologies. smolecule.com These efforts are aimed at optimizing reaction conditions, improving yields, and controlling the formation of impurities.

Chemo- and Regioselective Synthesis Strategies

The development of chemo- and regioselective strategies is crucial in the synthesis of complex molecules like this compound to ensure that reactions occur at the desired functional groups and positions. Research has explored various approaches to achieve this selectivity.

One key strategy involves the directing ability of certain functional groups to guide reactions to a specific position on an aromatic ring. For instance, the azetidinyl ring has been studied for its capacity to direct ortho-lithiation, a process that can be fine-tuned by the nature of the N-substituent. researchgate.netrenzoluisi-lab.comrsc.org This allows for the selective functionalization of the aryl compound at the position ortho to the azetidine (B1206935) ring. researchgate.net

In the context of Mirabegron synthesis, which shares structural similarities with its ortho-isomer, a trimethyl borate (B1201080) mediated amidation has been shown to be selective. researchgate.netnih.gov This method allows for the formation of the amide bond without affecting the α-hydroxyl group or the stereochemistry of the chiral center. researchgate.net Such selective approaches are critical for producing the desired isomer and avoiding unwanted side products.

Furthermore, the synthesis of precursors often requires regioselective reactions. For example, the synthesis of ortho-metalated primary phenethylamine (B48288) complexes involves the selective formation of a bond at the ortho position of the phenyl ring. chemicalbook.comsigmaaldrich.com

Enantioselective Synthesis Approaches Exploiting Chiral Centers

The presence of a chiral center in this compound necessitates enantioselective synthesis methods to obtain the desired stereoisomer. vulcanchem.com The (R)-enantiomer is the biologically active form, making stereocontrol a critical aspect of the synthesis.

One common approach begins with a chiral starting material, such as (R)-mandelic acid. researchgate.netgoogle.com The synthesis then proceeds through a series of reactions that aim to preserve the stereochemistry of the chiral center. For instance, a trimethyl borate mediated amidation has been demonstrated to be effective in this regard, preventing racemization at the α-hydroxyl group. researchgate.net

Another strategy involves the use of chiral auxiliaries to induce stereoselectivity. For example, in a related synthesis, a chiral auxiliary group was used in an asymmetric reductive amination to achieve a high diastereomeric ratio. researchgate.net The development of chiral chromatographic methods is also essential for separating enantiomers and determining the enantiomeric excess of the product. vulcanchem.com

Catalytic asymmetric hydrogenation is another powerful tool for establishing chiral centers. Highly enantioselective hydrogenation of ketoamides to produce chiral hydroxy amides has been achieved using iridium catalysts. researchgate.net Similarly, ruthenium-diphosphine-diamine catalysts have been used for the highly enantioselective hydrogenation of α-N-heteroaryl ketones to yield chiral β-heteroaryl amino alcohols. researchgate.net While not directly applied to this compound in the provided context, these methods represent state-of-the-art approaches for creating chiral alcohols and amines, key functionalities present in the target molecule.

Investigation of Key Intermediates and Reaction Mechanisms

A thorough understanding of key intermediates and reaction mechanisms is fundamental to optimizing the synthesis of this compound and controlling the formation of impurities.

Analysis of Starting Materials and Their Conversions (e.g., 4-nitrophenylethylamine)

A common starting material in the synthesis of Mirabegron and its analogues is 4-nitrophenylethylamine. smolecule.comresearchgate.netpatsnap.com This compound is typically reacted with a derivative of (R)-mandelic acid to form an amide intermediate. researchgate.netpatsnap.com One specific intermediate formed is (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. researchgate.netresearchgate.net

The conversion of these starting materials is a critical step. For example, the amidation of (R)-mandelic acid with 4-nitrophenylethylamine can be mediated by trimethyl borate, which has been shown to be a greener and more economical approach. researchgate.netnih.gov Another method employs a mixed anhydride (B1165640) approach using pivaloyl chloride (PivCl) for the condensation of 4-nitrophenylethylamine with (R)-mandelic acid, achieving high yields and purity under mild conditions. researchgate.net

The hydrochloride salt of 4-nitrophenylethylamine is also used in synthetic preparations. chemicalbook.comsigmaaldrich.com

| Starting Material | Conversion | Key Intermediate |

| 4-nitrophenylethylamine | Amidation with (R)-mandelic acid derivative | (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide |

| (R)-mandelic acid | Amidation with 4-nitrophenylethylamine | (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide |

| 2-aminothiazole-5-acetic acid | Amino protection and condensation | Mirabegron intermediate B |

Mechanistic Studies of Amidation and Reduction Steps

The mechanisms of the amidation and reduction steps are crucial for controlling the reaction outcome. The amidation of a carboxylic acid and an amine to form an amide bond is a fundamental transformation in the synthesis. researchgate.net In the synthesis of a key Mirabegron intermediate, the amidation of (R)-mandelic acid with 4-nitrophenylethylamine has been studied in detail. A plausible reaction mechanism involving an active α-hydroxy ester intermediate has been proposed for the trimethyl borate mediated approach. researchgate.netnih.gov

The reduction of the nitro group and the amide group are also critical steps. The reduction of the nitro-amide intermediate, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, is often achieved using reagents like sodium borohydride (B1222165) in combination with iodine (NaBH4-I2). researchgate.net However, this step can lead to the formation of significant impurities. Mechanistic investigations have revealed that the formation of an unexpected impurity can be caused by the in-situ generation of nickel boride (Ni2B) from the reaction of NiI2 (a corrosion product) with NaBH4, followed by an electrophilic attack of the solvent (THF). researchgate.net

Another approach involves the reduction of the amide to an amine using an amine-borane complex, followed by the reduction of the nitro group via catalytic hydrogenation. googleapis.com The amidation and subsequent reduction can also be performed in a one-pot reaction. google.comgoogle.com

Impurity Profiling and Control Strategies in Related Compound Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. asianpubs.orgresearchgate.net For Mirabegron and its related compounds like this compound, impurity profiling and the development of control strategies are essential.

High levels of this compound could potentially affect the safety and efficacy of Mirabegron products, although trace amounts are permitted within regulatory limits. vulcanchem.com The synthesis and characterization of potential impurities are crucial for developing analytical methods to monitor and control them. asianpubs.orgresearchgate.net Several process-related impurities of Mirabegron have been synthesized and characterized using techniques like NMR, IR, and mass spectrometry. asianpubs.org

During the scale-up of Mirabegron synthesis, the formation of a significant unknown impurity during the NaBH4-I2 mediated reduction of the nitro-amide intermediate was observed. researchgate.net Meticulous investigation identified the reaction path for its genesis and led to the implementation of proper controls to prevent its formation. researchgate.net Another impurity that can be generated is a dehydroxyl impurity, which is difficult to remove by conventional purification methods. google.com

Forced degradation studies under stress conditions such as acidic/basic hydrolysis and thermal exposure are performed to understand the stability of the compound and identify potential degradation products. vulcanchem.com This information is vital for developing stable formulations.

Strategies to control impurities include:

Optimizing reaction conditions: Carefully controlling parameters like temperature, solvent, and catalysts can minimize the formation of side products. smolecule.comresearchgate.net

Using protective groups: Protecting reactive functional groups can prevent unwanted side reactions. google.com

Purification techniques: Developing effective purification methods, such as recrystallization and chromatography, is essential for removing impurities. google.com

Analytical method validation: Validated analytical methods, such as HPLC, are necessary for the accurate quantification of impurities. vulcanchem.comresearchgate.net

| Impurity Type | Origin | Control Strategy |

| Unknown impurity | NaBH4-I2 mediated reduction | Proper control of reaction conditions to prevent formation of Ni2B |

| Dehydroxyl impurity | Final preparation steps | Development of specific purification methods |

| Degradation products | Acidic/basic hydrolysis, thermal exposure | Formulation optimization, stability testing |

Identification of this compound as a Specific Synthetic Impurity

This compound, chemically known as (R)-2-(2-Aminothiazol-4-yl)-N-(2-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide, is a known process-related impurity in the synthesis of Mirabegron. vulcanchem.comveeprho.com Its structure varies from Mirabegron in the substitution pattern on the phenyl ring. vulcanchem.com The presence of such impurities is a critical quality attribute for active pharmaceutical ingredients (APIs), as they can potentially affect the safety and efficacy of the final drug product.

The identification and characterization of this compound are crucial steps in the quality control of Mirabegron. Various analytical techniques are employed for its detection and quantification in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying Mirabegron and its impurities. innovareacademics.inajphr.comresearchgate.net Developed RP-HPLC methods have demonstrated the ability to effectively separate this compound from the main compound and other related substances. ajphr.com For instance, a study detailed an RP-HPLC method using a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and methanol, successfully separating Mirabegron and its three impurities. ajphr.com Furthermore, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized for the structural elucidation of impurities, confirming their identity. innovareacademics.inresearchgate.net The synthesis of this compound as a reference standard is also a key aspect, enabling accurate identification and quantification in analytical testing. asianpubs.orgasianpubs.org

Methodological Research for Minimizing Impurity Formation

The control of impurities is a fundamental aspect of pharmaceutical manufacturing. asianpubs.orgresearchgate.net Research efforts have been directed towards understanding the formation of this compound and developing strategies to minimize its presence in the final API. The formation of impurities can occur during the synthesis or storage of the drug substance.

Strategies to minimize the formation of this compound include:

Optimization of Reaction Conditions: By carefully controlling parameters such as temperature, pH, and reaction time during the synthesis of Mirabegron, the formation of this compound can be significantly reduced. asianpubs.orgresearchgate.net

Purification Techniques: Advanced purification methods, such as recrystallization and chromatography, are employed to remove impurities like this compound from the final product to meet the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH). google.comgoldncloudpublications.com

Process Understanding: A thorough understanding of the reaction mechanism and potential side reactions is essential to identify the root causes of impurity formation and implement effective control measures. researchgate.net For example, studies have investigated the impact of starting materials and intermediates on the final impurity profile. google.com

Characterization of Impurity Profiles in Process Development

A comprehensive characterization of the impurity profile of a drug substance is a regulatory requirement and a critical component of process development. asianpubs.orgresearchgate.net This involves the identification, quantification, and qualification of all significant impurities. The impurity profile of Mirabegron, including this compound, is meticulously studied throughout the development process to ensure the safety and quality of the drug. goldncloudpublications.com

Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, light) to understand the degradation pathways and identify potential degradation products. vulcanchem.comresearchgate.net These studies help in developing stability-indicating analytical methods that can effectively separate and quantify all potential impurities. ijoeete.com The characterization data for this compound and other impurities are crucial for setting appropriate specifications for the drug substance and drug product. vulcanchem.com

Table 1: Analytical Techniques for Impurity Profiling of Mirabegron

| Analytical Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantification of Mirabegron and its impurities. | innovareacademics.inajphr.comresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Structural elucidation and characterization of impurities. | innovareacademics.inresearchgate.net |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation and identification of impurities. | innovareacademics.in |

| UV-Spectroscopy | Quantification of Mirabegron in bulk and dosage forms. | innovareacademics.in |

Derivatization and Chemical Modification Studies of this compound

Beyond its role as an impurity, the chemical structure of this compound presents opportunities for its use in various research applications, including derivatization and chemical modification studies.

Conjugation Chemistry for Biomolecule Integration in Research

The functional groups present in the this compound molecule, such as the primary amine, make it a suitable candidate for conjugation chemistry. vulcanchem.com This involves covalently linking the molecule to biomolecules like proteins, peptides, or antibodies. vulcanchem.comnih.gov Such bioconjugates can be valuable tools in research for applications like targeted drug delivery systems, where the this compound moiety could potentially serve as a targeting ligand or a payload. vulcanchem.com The development of bioconjugation strategies often involves optimizing reaction conditions to achieve selective and efficient coupling. nih.gov

Design Principles for Prodrug Systems Utilizing the this compound Moiety

Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug. The chemical structure of this compound can be modified to create prodrugs. vulcanchem.com For instance, the secondary amine in the this compound structure could be a target for creating carbamate-based prodrugs. google.com The design of such prodrugs would aim to enhance properties like oral bioavailability, with the prodrug being converted to the active form in the body through enzymatic or chemical cleavage. google.comgoogle.com

Peptide Mimicry and Bioisosteric Replacement Studies

The structural features of this compound lend themselves to studies in peptide mimicry and bioisosteric replacement. The acetamide (B32628) group within its structure can mimic a peptide bond, making it a useful scaffold in the design of peptidomimetics. vulcanchem.com These peptidomimetics can be used to study protein-protein interactions or to design enzyme inhibitors. nih.gov

Furthermore, the concept of bioisosteric replacement, where one part of a molecule is replaced by another with similar physical or chemical properties, is a key strategy in drug design. researchgate.net The ortho-substituted phenyl ring in this compound could be a subject of bioisosteric replacement studies, exploring how replacing it with other saturated or unsaturated ring systems might affect the molecule's properties and biological activity. rsc.orgbeilstein-journals.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Quantification Techniques

Chromatography is the principal methodology for the separation, identification, and quantification of Mirabegron and its related substances, including the ortho-isomer. The development of robust and sensitive methods is essential for quality control in pharmaceutical manufacturing and research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Mirabegron and its impurities. Method development focuses on achieving optimal separation, while validation ensures the method is reliable, reproducible, and fit for its intended purpose, in accordance with International Conference on Harmonisation (ICH) guidelines. ajphr.comjmchemsci.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Mirabegron. ijpsr.com Optimization of RP-HPLC methods involves a systematic approach to select the appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation from its impurities, including potential positional isomers like ortho-Mirabegron.

Several studies have focused on developing and validating RP-HPLC methods for Mirabegron. A common choice for the stationary phase is a C18 column. ajphr.comijpsr.com Mobile phases typically consist of a mixture of an aqueous buffer (such as phosphate or ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. ajphr.comijpsjournal.com The pH of the aqueous phase is a critical parameter that is often adjusted to control the retention and peak shape of the analytes. neuroquantology.com For instance, one method utilized a mobile phase of Methanol and Water (40:60 v/v) with the pH adjusted to 3.0 using orthophosphoric acid, achieving good separation on a Cosmosil C18 column. neuroquantology.com Another method employed a gradient elution on a Puratis C18 column with a mobile phase consisting of 20 mM ammonium acetate (B1210297) (pH 4.5) and methanol. ajphr.com Detection is commonly performed using a UV detector at wavelengths where Mirabegron exhibits significant absorbance, such as 223 nm, 247 nm, 249 nm, or 251 nm. ajphr.comjmchemsci.comijpsr.comneuroquantology.com

Validation studies for these methods demonstrate their suitability for routine analysis by confirming parameters such as linearity, precision, accuracy, and robustness. ijpsjournal.com The limit of detection (LOD) and limit of quantification (LOQ) are established to indicate the method's sensitivity. jmchemsci.com For example, one validated method reported an LOD of 0.015 μg/mL and an LOQ of 0.049 μg/mL for Mirabegron. jmchemsci.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Cosmosil C18 (250 x 4.6 mm, 5µm) neuroquantology.com | Puratis C18 (250 x 4.6mm, 5µm) ajphr.com | Restek C18 (250 mm × 4.6 mm, 5μm) jmchemsci.com |

| Mobile Phase | Methanol: Water (40:60 v/v), pH 3.0 with orthophosphoric acid neuroquantology.com | A: 20 mM Ammonium acetate (pH 4.5) B: Methanol (Gradient) ajphr.com | Buffer (pH 7.0 KH₂PO₄): Acetonitrile (60:40 v/v) jmchemsci.com |

| Flow Rate | 0.8 mL/min neuroquantology.com | Not Specified | 1.0 mL/min jmchemsci.com |

| Detection Wavelength | 223 nm neuroquantology.com | 247 nm ajphr.com | 249 nm jmchemsci.com |

| Linearity Range | 10-50 µg/mL neuroquantology.com | Not Specified | 10-100 µg/mL jmchemsci.com |

| LOD | 0.81 µg/mL neuroquantology.com | 0.04 ppm ajphr.com | 0.015 μg/mL jmchemsci.com |

| LOQ | 0.26 µg/mL neuroquantology.com | 0.14 ppm ajphr.com | 0.049 μg/mL jmchemsci.com |

Mirabegron possesses a chiral center, making the assessment of enantiomeric purity critical, as different enantiomers can have distinct pharmacological activities. Chiral HPLC methods are specifically designed to separate enantiomers. A novel HPLC method was developed for the enantioseparation of R-mirabegron (the active form) from its impurity, S-mirabegron, using cyclodextrin-based chiral stationary phases (CSPs). nih.govnih.gov

In one study, various CSPs were evaluated, with a phenylcarbamate-β-cyclodextrin column (Chiral CD-Ph) demonstrating effective enantiorecognition. nih.govnih.gov The method was optimized using a full factorial design, leading to the selection of a mobile phase composed of methanol, water, and diethylamine (90:10:0.1 v/v/v). nih.gov Under these conditions, with a flow rate of 0.8 mL/min and a column temperature of 40°C, a baseline separation (Rs = 1.9) was achieved in under 10 minutes, with the S-mirabegron impurity eluting first. nih.govnih.gov The method was validated according to current guidelines and proved suitable for determining the enantiomeric purity of Mirabegron in pharmaceutical products. nih.gov The validation established a Limit of Detection (LOD) of 0.24 µg/mL and a Limit of Quantification (LOQ) of 0.8 µg/mL for the S-enantiomer. nih.gov

| Parameter | Optimized Condition |

|---|---|

| Stationary Phase | Chiral CD-Ph (phenylcarbamate-β-cyclodextrin) nih.govnih.gov |

| Mobile Phase | Methanol:Water:Diethylamine (90:10:0.1 v/v/v) nih.govnih.gov |

| Flow Rate | 0.8 mL/min nih.govnih.gov |

| Column Temperature | 40°C nih.govnih.gov |

| Resolution (Rs) | 1.9 nih.govnih.gov |

| LOD for S-mirabegron | 0.24 µg/mL nih.gov |

| LOQ for S-mirabegron | 0.8 µg/mL nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2.5 µm), leading to significantly higher resolution, sensitivity, and speed of analysis. amazonaws.comamazonaws.com These characteristics make UPLC an attractive alternative for the quality control of Mirabegron.

A simple and precise UPLC method has been developed for the determination of Mirabegron in tablet dosage forms. amazonaws.com The chromatographic separation was achieved on an Acquity BEH C18 column (50 x 3.0 mm, 1.7 µm) with a mobile phase of Potassium dihydrogen phosphate and Methanol (70:30 v/v). amazonaws.com The detection was carried out at 254 nm. amazonaws.com The method demonstrated excellent linearity in the concentration range of 50-150 µg/mL (r² = 0.997) and was shown to be accurate, with a mean percent recovery of 100.1%. amazonaws.com The rapid analysis time and reduced solvent consumption are key advantages of this UPLC application. amazonaws.comamazonaws.com

Hyphenated Techniques: LC-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification in Research Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that provides high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of drugs and their metabolites in complex biological matrices like human plasma. researchgate.netcolab.ws It is also invaluable for the structural confirmation of impurities and degradation products.

Several LC-MS/MS methods have been developed and validated for the determination of Mirabegron and its metabolites. researchgate.netcolab.ws These methods often use either solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the plasma matrix before chromatographic separation. colab.ws For quantification, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides exceptional specificity. scielo.brscielo.br For Mirabegron, the transition of m/z 397.3 → 379.6 is commonly monitored in positive ion mode. scielo.brscielo.br UPLC-MS/MS methods have been developed that are rapid, with run times of less than 3 minutes, and highly sensitive, achieving a lower limit of quantification (LLOQ) of 5 ng/mL in rat plasma. scielo.brscielo.br Such methods are successfully applied to pharmacokinetic studies. scielo.br

Planar Chromatography: Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Research

Planar chromatography techniques, particularly High-Performance Thin-Layer Chromatography (HPTLC), offer a simple, cost-effective, and rapid alternative to HPLC for the quantification of pharmaceuticals. ijres.org HPTLC methods have been developed and validated for the estimation of Mirabegron in bulk and tablet formulations. ijres.orgajgreenchem.com

In a typical HPTLC method, separation is achieved on HPTLC aluminum plates pre-coated with silica gel 60F-254. ijres.orgsemanticscholar.org The selection of the mobile phase is critical for achieving good separation. One method utilized a solvent system of n-butanol: acetic acid: water (6:2:2 V/V), where Mirabegron showed a retention factor (Rf) value of 0.64. ijres.org Another method for the simultaneous determination of Mirabegron and Tamsulosin used methanol-ethyl acetate-ammonia (3:7:0.1, v/v), resulting in an Rf value of 0.42 for Mirabegron. nih.gov Quantification is performed by densitometric scanning at a specific wavelength, such as 249 nm or 257 nm. ijres.orgajgreenchem.com These methods are validated according to ICH guidelines and have shown good linearity, precision, and accuracy, making them suitable for routine quality control analysis. semanticscholar.orgnih.gov

| Parameter | Method 1 (Mirabegron alone) | Method 2 (Mirabegron with Solifenacin) | Method 3 (Mirabegron with Tamsulosin) |

|---|---|---|---|

| Stationary Phase | HPTLC aluminum plates, silica gel 60F-254 ijres.org | HPTLC aluminum plates, silica gel 60 F254 semanticscholar.org | Silica gel F254 nih.gov |

| Mobile Phase | n-butanol: acetic acid: water (6:2:2 V/V) ijres.org | methanol—ethyl acetate—triethylamine (8:2:0.1, V/V) semanticscholar.org | methanol-ethyl acetate-ammonia (3:7:0.1, v/v) nih.gov |

| Detection Wavelength | 249 nm ijres.org | 222 nm semanticscholar.org | 270 nm nih.gov |

| Rf Value | 0.64 ijres.org | 0.76 semanticscholar.org | 0.42 nih.gov |

| Linearity Range | 2-8 μg/band ijres.org | 2-5.5 µg/band semanticscholar.org | 0.15–7.5 µg/band nih.gov |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are fundamental in the elucidation of the molecular structure and quantification of this compound. These methods provide critical data on the compound's electronic properties and atomic arrangement.

Advanced UV-Vis Spectrophotometry for Research Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. The method is based on the absorption of light by the analyte in the UV-Vis spectrum. For compounds structurally similar to this compound, such as Mirabegron itself, UV-Vis spectrophotometry has been established as a simple, rapid, and economical quantification method. jetir.org

Research has demonstrated that Mirabegron exhibits a maximum absorbance (λmax) at approximately 249-250 nm. jetir.orgejournal.by The method follows Beer's law within specific concentration ranges, showing a high degree of linearity with correlation coefficients (R²) consistently above 0.999. jetir.orgxisdxjxsu.asiacore.ac.uk These established parameters for Mirabegron serve as a strong basis for developing a specific UV-Vis method for the quantification of this compound, which is expected to have a similar chromophoric system and thus a comparable UV absorption profile.

Table 1: Typical Validation Parameters for UV-Vis Spectrophotometric Quantification of Mirabegron Analogs

| Parameter | Typical Value | Source |

| Wavelength Maximum (λmax) | 249-250 nm | jetir.orgejournal.by |

| Linearity Range | 2-15 µg/mL | jetir.orgxisdxjxsu.asia |

| Correlation Coefficient (R²) | > 0.999 | core.ac.uk |

| Limit of Detection (LOD) | ~0.16-0.18 µg/mL | xisdxjxsu.asiacore.ac.uk |

| Limit of Quantification (LOQ) | ~0.48-0.56 µg/mL | xisdxjxsu.asiacore.ac.uk |

Spectrofluorimetry in Analytical Research

Spectrofluorimetry is a highly sensitive analytical technique used for quantitative analysis. Several spectrofluorimetric methods have been developed for the determination of Mirabegron, which can be adapted for its ortho-isomer. One such method is based on the quenching effect of the drug on the fluorescence intensity of specific reagents like acetoxymercuric fluorescein (AMF). researchgate.netnih.gov For this method, the fluorescence intensity is measured at an emission wavelength (λem) of 520 nm after excitation (λex) at 498 nm. nih.gov

Another approach involves the fluorescence quenching of amino acids, such as tyrosine and L-tryptophan, by Mirabegron. researchgate.net These methods demonstrate excellent linearity over concentration ranges of 1-30 µg/mL. researchgate.netresearchgate.net The inherent sensitivity of spectrofluorimetry makes it a valuable tool for detecting trace amounts of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. springernature.com It provides detailed information about the chemical environment of each atom in a molecule. For this compound, 1D (¹H and ¹³C) and 2D NMR experiments would be essential to confirm its specific isomeric structure. By analyzing chemical shifts, spin-spin coupling constants, and through-space correlations, NMR can unambiguously differentiate the ortho-isomer from Mirabegron and other related substances, confirming the substitution pattern on the aromatic rings.

Crystallographic and Diffraction Studies

Crystallographic techniques are vital for understanding the three-dimensional (3D) structure and solid-state properties of a compound, which influence its stability, solubility, and bioavailability.

Microcrystal Electron Diffraction (MicroED) for Three-Dimensional (3D) Structural Elucidation and Conformational Analysis

Microcrystal Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy technique for determining high-resolution atomic structures from nanocrystals. nih.govthermofisher.com This method is particularly powerful for pharmaceutical compounds that fail to grow crystals large enough for traditional X-ray diffraction. frontiersin.orgoup.comnih.gov

Recently, the 3D structure of Mirabegron was successfully determined using MicroED from a seemingly amorphous powder. nih.govresearchgate.net The study revealed that Mirabegron crystallizes in a triclinic P1 space group and, significantly, exists as two distinct conformers within the crystal lattice. nih.gov This powerful application demonstrates that MicroED would be the ideal technique to determine the elusive 3D structure of this compound, providing precise details on its bond lengths, angles, and potential conformational states. researchgate.net

Table 2: Unit Cell Dimensions of Mirabegron Determined by MicroED

| Parameter | Value |

| Space Group | P1 |

| a | 5.27 Å |

| b | 11.58 Å |

| c | 17.27 Å |

| α | 70.73° |

| β | 84.35° |

| γ | 86.37° |

Data from the structural analysis of Mirabegron, which provides a reference for the expected complexity of its ortho-isomer. nih.gov

X-ray Powder Diffraction (XRPD) for Solid-State Analysis and Polymorphism Research

X-ray Powder Diffraction (XRPD) is a fundamental and non-destructive technique for the characterization of crystalline materials. nih.gov An XRPD pattern provides a unique "fingerprint" of a crystalline solid, making it indispensable for identifying the compound and assessing its purity.

Furthermore, XRPD is the primary tool for investigating polymorphism—the existence of multiple crystalline forms of a single compound. Different polymorphs can have different stabilities and dissolution profiles. Studies on Mirabegron have utilized XRPD to characterize its crystalline nature and to identify different polymorphic forms, such as the stable α-form. researchgate.netresearchgate.netresearchgate.net Applying XRPD to this compound would be crucial for its solid-state characterization, identifying its crystalline form, and screening for potential polymorphs that could arise during synthesis or storage.

Method Validation and Research Quality Assurance in Analytical Science

The assurance of data quality is paramount in analytical science. For pharmaceutical compounds such as Mirabegron and its related substances, including the ortho-isomer, method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. This process is guided by international standards, such as those from the International Council for Harmonisation (ICH), ensuring that the data generated is reliable and reproducible.

Precision, Accuracy, Linearity, and Sensitivity Assessments in Research Settings

The validation of analytical methods for Mirabegron and its impurities is a meticulous process, ensuring the reliability of quantitative data. While specific validation data for this compound is not extensively detailed in available literature, the established methodologies for Mirabegron's other impurities provide a clear framework for the expected performance of an analytical method for this isomer.

Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of Mirabegron and its impurities, the relative standard deviation (RSD) for replicate injections is expected to be below a certain threshold, often less than 2% for the main analyte and potentially higher for impurities at low concentrations. For instance, in a validated RP-HPLC method for Mirabegron and three of its impurities, the precision of the method was confirmed by injecting six individual preparations of Mirabegron spiked with 0.5 µg/mL of each impurity, with intermediate precision assessed on a different day ajphr.com.

Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. For Mirabegron and its related substances, recovery is typically expected to be within 98-102%. In the validation of an HPLC method for Mirabegron impurities, accuracy was established with recovery values between 99.67% and 104.98% for all impurities evaluated ajphr.com.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For Mirabegron and its impurities, a linear relationship is established over a defined concentration range, with a correlation coefficient (r²) greater than 0.99 being the standard acceptance criterion. A validated method for Mirabegron and three impurities showed a correlation coefficient greater than 0.99 for all analytes ajphr.com.

Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). These are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For impurities, which are often present at very low levels, high sensitivity is crucial. In a study on Mirabegron impurities, the LOD and LOQ for three impurities were found to be as low as 0.02 ppm and 0.04 ppm, respectively, highlighting the high sensitivity of the developed method ajphr.com.

The table below illustrates typical validation parameters for the analysis of Mirabegron impurities using RP-HPLC, which would be analogous to the requirements for an this compound analytical method.

| Validation Parameter | Impurity 1 | Impurity 2 | Impurity 3 |

| Linearity Range | LOQ - 0.21 µg/mL | LOQ - 0.21 µg/mL | LOQ - 0.21 µg/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| LOD (ppm) | 0.07 | 0.07 | 0.02 |

| LOQ (ppm) | 0.12 | 0.04 | 0.21 |

| Accuracy (% Recovery) | 99.67 - 104.98 | 99.67 - 104.98 | 99.67 - 104.98 |

| Precision (RSD at LOQ) | < 5% | < 5% | < 5% |

| Data is illustrative and based on a study of three different Mirabegron impurities ajphr.com. |

Development of Reference Standards for Research Applications

The availability of high-purity reference standards is a prerequisite for the accurate quantification of any compound, including this compound. A reference standard is a highly purified compound that is used as a measurement base. For pharmaceutical impurities, reference standards are essential for method development, validation, and routine quality control.

This compound, identified as Mirabegron Impurity 9, is available commercially as a reference standard veeprho.com. The development of such a standard involves the synthesis of the compound, followed by a rigorous purification process. The purity of the reference standard is then established using a battery of analytical techniques, such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, to confirm its chemical structure and identify any residual impurities. The certificate of analysis for a reference standard provides critical information about its purity, identity, and recommended storage conditions.

The European Pharmacopoeia (EP) provides reference standards for many active pharmaceutical ingredients and their impurities, ensuring a harmonized quality standard across different laboratories and manufacturers . While a specific monograph for this compound may not be available, the principles for establishing a reference standard for a related substance of Mirabegron would follow the same stringent guidelines.

Green Chemistry Principles in Analytical Method Development and Sustainability Assessments

In recent years, the principles of green analytical chemistry (GAC) have gained significant traction, aiming to develop analytical methods that are more environmentally friendly. This involves reducing the use of hazardous solvents, minimizing waste generation, and lowering energy consumption.

For the analysis of Mirabegron and its related substances, several studies have focused on developing "greener" analytical methods. This often involves the use of less toxic solvents in the mobile phase for liquid chromatography. For instance, replacing acetonitrile with more benign solvents like ethanol or using aqueous-based mobile phases can significantly reduce the environmental impact of the analysis.

The "greenness" of an analytical method can be assessed using various metrics. The Green Analytical Procedure Index (GAPI) is one such tool that evaluates the environmental impact of each stage of an analytical procedure, from sample collection to final determination ijpsjournal.com. Another metric is the Analytical Eco-Scale, which assigns penalty points for aspects of a method that are not environmentally friendly, with a higher score indicating a greener method.

A study on the simultaneous determination of Mirabegron and Tamsulosin by HPTLC highlighted the green aspects of the method, such as low solvent consumption and reduced analysis time nih.gov. Another study developing an HPLC method for Mirabegron and Solifenacin Succinate also incorporated a green analytical approach, emphasizing the use of environmentally benign reagents ijpsjournal.com. These examples demonstrate a clear trend towards more sustainable analytical practices in the pharmaceutical analysis of Mirabegron, a principle that would undoubtedly extend to the analysis of its isomers like this compound.

The application of green chemistry principles in the development of analytical methods for this compound would involve:

Solvent Selection: Prioritizing the use of greener solvents (e.g., water, ethanol) and minimizing the use of toxic solvents (e.g., acetonitrile, methanol).

Miniaturization: Reducing the scale of the analysis to decrease solvent and sample consumption.

Energy Efficiency: Employing analytical instruments with lower energy consumption and reducing analysis times.

Waste Reduction: Implementing procedures to minimize the generation of analytical waste.

By embracing these principles, the analytical characterization of this compound can be performed in a manner that is not only scientifically sound but also environmentally responsible.

Molecular Interactions, Mechanistic Investigations, and Theoretical Research

Receptor Binding and Selectivity Profiling (In Vitro Cellular and Molecular Models)

The affinity of ortho-Mirabegron's parent compound, Mirabegron, for adrenergic receptor subtypes has been extensively characterized in various in vitro models. These studies provide a foundational understanding of the compound's selectivity profile. In radioligand binding assays using cells transfected with human β-adrenoceptors, Mirabegron demonstrates a high affinity for the β3-adrenoceptor, with a binding constant (Ki) of 2.5 nM. frontiersin.orgnih.govuni-muenchen.de Its affinity for β1- and β2-adrenoceptors is considerably lower, with Ki values of 383 nM and 977 nM, respectively. frontiersin.orgnih.gov This highlights the compound's significant selectivity for the β3 subtype over other β-adrenoceptors.

Further investigations have explored Mirabegron's interaction with α1-adrenoceptor subtypes. Competition assays using membranes from cells transfected with human α1-adrenoceptors revealed Ki values of 0.437 µM for α1A, 1.8 µM for α1D, and 26 µM for α1B-adrenoceptors. frontiersin.orgnih.gov These findings indicate that while Mirabegron has a primary high affinity for β3-adrenoceptors, it also exhibits micromolar affinity for α1-adrenoceptors, particularly the α1A and α1D subtypes. nih.govresearchgate.net Functional experiments in intact tissues have confirmed that micromolar concentrations of Mirabegron are required to antagonize α1-adrenoceptor-mediated contractions. frontiersin.orgresearchgate.net

Table 1: Adrenergic Receptor Binding Affinities of Mirabegron

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| β-Adrenoceptors | |

| β1-AR | 383 nM frontiersin.orgnih.gov |

| β2-AR | 977 nM frontiersin.orgnih.gov |

| β3-AR | 2.5 nM frontiersin.orgnih.govuni-muenchen.de |

| α-Adrenoceptors | |

| α1A-AR | 0.437 µM frontiersin.orgnih.gov |

| α1B-AR | 26 µM frontiersin.orgnih.gov |

| α1D-AR | 1.8 µM frontiersin.orgnih.gov |

Comparative Analysis of this compound versus Mirabegron Binding Dynamics and Potency

While direct comparative studies on the binding dynamics and potency of this compound are not extensively detailed in the provided context, the research on Mirabegron lays the groundwork for understanding its derivatives. The potency of Mirabegron as a β3-adrenoceptor agonist is demonstrated by its ability to induce relaxation of isolated human detrusor strips, with reported EC50 values in the range of 589–776 nM. nih.gov

The off-target binding of Mirabegron to α1A-adrenoceptors has been a subject of interest. The affinity for this interaction is in the range of 0.5–5 μM. nih.gov This is notably lower than the affinity of selective α1-adrenoceptor antagonists, which are typically in the low nanomolar range. nih.gov The binding of Mirabegron to α1A-adrenoceptors is considered an off-target effect, as the required concentrations are higher than the maximum plasma levels observed clinically. nih.gov

Signaling Pathway Modulation in Cellular Systems (e.g., cAMP accumulation)

As a β3-adrenoceptor agonist, Mirabegron's primary mechanism of action involves the activation of a downstream signaling cascade. patsnap.com Upon binding to the β3-adrenoceptor, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.com This elevation in cAMP is a key step in the signaling pathway that ultimately results in the relaxation of detrusor smooth muscle. patsnap.com

Structure-Activity Relationship (SAR) and Structure-Function Studies

Conformational Analysis and Ligand-Induced Receptor Conformational Changes (Theoretical and In Vitro Structural Studies)

The binding of a ligand to its receptor is a dynamic process that often involves conformational changes in both the ligand and the receptor. Studies using microcrystal electron diffraction (MicroED) have revealed that Mirabegron can exist in at least two distinct conformational states, a trans- and a cis-form. researchgate.netnih.govresearchgate.net

Upon binding to the β3-adrenoceptor, Mirabegron undergoes a significant conformational change to fit into the agonist binding site. researchgate.netnih.govresearchgate.net Cryo-electron microscopy studies of the β3AR-Gs signaling complex with Mirabegron bound have shown that the narrower exosite of the β3-adrenoceptor creates a perpendicular pocket for the drug. researchgate.net This structural feature, combined with specific amino acid residues, is thought to define the subtype selectivity of β-adrenoceptor agonists. researchgate.net

In the case of the α1A-adrenoceptor, the binding of Mirabegron in the "slope" orientation can induce sequential changes in the receptor's conformation. nih.gov This suggests a dynamic interaction where the initial binding event leads to a transient instability in the receptor structure before it settles into a more stable state. nih.gov This induced fit is a common feature of ligand-receptor interactions and is crucial for the initiation of the cellular response. core.ac.uk

Mutational Analysis of Receptor Binding Sites to Probe Ligand Selectivity and Efficacy

The selectivity of Mirabegron for the β3-adrenergic receptor (β3-AR) over its β1-AR and β2-AR subtypes is a critical aspect of its therapeutic profile. Mutational analysis, combined with structural data from cryogenic electron microscopy (cryo-EM), has been instrumental in elucidating the molecular basis for this subtype selectivity. researchgate.netnih.gov

A naturally occurring mutation in the human β3-AR, Trp64Arg, has been associated with metabolic conditions. researchgate.net While this mutation does not alter the binding affinity for various β3-adrenergic agonists, it does lead to a significant reduction in the maximal cyclic AMP (cAMP) accumulation upon stimulation by these agonists, including endogenous catecholamines. researchgate.net This suggests that specific residues, even those not directly in the binding pocket, can profoundly impact receptor efficacy and signaling transduction. researchgate.net

Computational Chemistry and Molecular Modeling

Computational techniques have become indispensable for exploring the interactions between ligands like Mirabegron and their biological targets. These methods provide insights that are often difficult to obtain through experimental means alone.

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its receptor. For Mirabegron, docking studies using the cryo-EM structure of the β3-AR have been performed to map its interactions. nih.gov These simulations show Mirabegron binding to the orthosteric site of the receptor. pdbj.org

Docking studies have also been employed to understand the off-target effects of Mirabegron, such as its interaction with the α1A-adrenoceptor. nih.govnih.gov Simulations using a 3D structure of the human α1A-adrenoceptor identified two potential binding states for Mirabegron: a "slope" orientation and a "horizontal" binding state. nih.govnih.gov Notably, these simulations indicated that Mirabegron does not interact with the key residues of the α1A binding pocket (Asp-106, Ser-188, or Phe-312), which explains its lower affinity for this receptor compared to dedicated α1A-blockers. nih.govnih.gov Instead, the binding appears to involve unique positions within the α1A receptor, such as Met-292 and Phe-86. nih.gov

In other in silico studies, docking simulations have explored Mirabegron's binding affinity with other proteins, such as AMPK, mTOR, and UCP, yielding docking scores that suggest meaningful interactions. texilajournal.com

Table 1: Mirabegron Molecular Docking Scores with Various Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| AMPK | 4cff | -7.0 | texilajournal.com |

| m-TOR | 4jsv | -5.4 | texilajournal.com |

| UCP | 8j1n | -7.4 | texilajournal.com |

| Calix pdbj.orgarene | - | -4.35 | rsc.org |

This table presents docking scores from in silico studies predicting the binding affinity of Mirabegron to various protein targets.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. nih.gov MD simulations have been used to study the binding of Mirabegron to the α1A-adrenoceptor. researchgate.net These simulations, which followed initial docking, showed that after some initial fluctuations within the first 20-40 nanoseconds, the ligand-receptor complex stabilizes. researchgate.net This stability indicates that a stable binding is achieved. researchgate.net Analysis of the radius of gyration during these simulations suggested that the initial binding of Mirabegron in a slope orientation caused sequential changes in the receptor's conformation before it settled into a stable state. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify the key chemical features of a molecule that are responsible for its biological activity. While specific 3D-QSAR studies focusing solely on Mirabegron are not prevalent, research on related series of β3-AR agonists provides valuable insights into the design principles applicable to Mirabegron. researchgate.netmdpi.com

For instance, a 3D-QSAR study on a series of aryloxypropanolamine compounds, which are also β3-AR agonists, developed robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models. mdpi.com These models achieved high predictive accuracy (r²test of 0.865 and 0.918, respectively) and helped to create contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence agonist activity. mdpi.com Such models are crucial for the rational design of new, potentially more potent and selective β3-AR ligands. researchgate.netmdpi.com Other studies have highlighted that bulky substituents at certain positions can be favorable for activity. researchgate.net

In silico approaches, particularly physiologically based pharmacokinetic (PBPK) modeling, are used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as potential drug-drug interactions (DDIs). nih.gov PBPK models for Mirabegron have been developed and verified by comparing their predictions with observed clinical data. nih.gov

These models successfully predicted the steady-state concentrations of Mirabegron and its inhibitory effect on the CYP2D6 enzyme. nih.gov For example, the model-predicted impact of Mirabegron on the CYP2D6 substrate desipramine (B1205290) was very close to the clinically observed effect, validating the model's utility for predicting DDIs. nih.gov Such models are valuable tools for estimating the clinical significance of metabolic interactions without the need for extensive clinical trials. nih.gov Additionally, in silico software has been used to predict the toxicity of degradation products of Mirabegron, providing an important safety assessment early in the development process. rsc.org

Metabolic Pathway Investigations (In Vitro Enzymatic Studies)

Understanding the metabolic pathways of Mirabegron is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been essential in identifying the key enzymes involved in its biotransformation. nih.gov

In vitro inhibition studies have shown that Mirabegron is a time-dependent inhibitor of CYP2D6. nih.gov The IC50 value (a measure of inhibitory potency) decreased significantly after pre-incubation with NADPH, suggesting that a metabolite of Mirabegron, rather than the parent compound, may be responsible for the inhibition. nih.gov Further investigation indicated that Mirabegron may act as a quasi-irreversible, metabolism-dependent inhibitor of CYP2D6. nih.govresearchgate.net In contrast, Mirabegron shows little to no inhibitory effect on other major CYP enzymes like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4/5 at clinically relevant concentrations. nih.gov

Furthermore, studies in human hepatocytes demonstrated that Mirabegron does not significantly induce the expression of CYP1A2 or CYP3A4 enzymes, suggesting a low risk of causing DDIs by accelerating the metabolism of other drugs. nih.gov

Table 2: Summary of In Vitro CYP450 Inhibition by Mirabegron

| CYP Enzyme | Inhibition Finding | IC50 (μM) | Reference |

|---|---|---|---|

| CYP2D6 | Time-dependent inhibitor | 4.3 (after 30-min pre-incubation) | nih.gov |

| CYP1A2 | No clinically significant inhibition | >100 | nih.gov |

| CYP2B6 | No clinically significant inhibition | >100 | nih.gov |

| CYP2C8 | No clinically significant inhibition | >100 | nih.gov |

| CYP2C9 | No clinically significant inhibition | >100 | nih.gov |

| CYP2C19 | No clinically significant inhibition | >100 | nih.gov |

| CYP2E1 | No clinically significant inhibition | >100 | nih.gov |

| CYP3A4/5 | No clinically significant inhibition | >100 | nih.gov |

This table summarizes the inhibitory potential of Mirabegron on major cytochrome P450 enzymes based on in vitro studies.

Table 3: List of Compound Names

| Compound Name |

|---|

| Mirabegron |

| This compound |

| Desipramine |

| Solifenacin |

| Tamsulosin |

| Tolterodine (B1663597) |

| Ketoconazole |

| Rifampicin |

| Fluconazole |

| Omeprazole |

| Metoprolol (B1676517) |

| Glibenclamide |

| Gliclazide |

| Tolbutamide |

| Vibegron |

| Montelukast |

| Repaglinide |

| Revefenacin |

| Raloxifene |

| Buclizine |

| 5-Hydroxymethyl tolterodine (5-HMT) |

This table lists the chemical compounds mentioned in the article.

Identification of Key Enzyme Systems Involved in this compound Biotransformation

The biotransformation of Mirabegron is complex, involving multiple enzymatic pathways. medscape.comdrugbank.comeuropa.eu It is hypothesized that this compound, as a close structural analog, is metabolized by a similar consortium of enzymes. The primary enzyme systems implicated in the metabolism of the parent compound, and therefore likely for this compound, include Cytochrome P450 (CYP) isoenzymes, Uridine 5'-diphospho-glucuronosyltransferases (UGTs), and Butyrylcholinesterase (BChE). nih.govmedcentral.comnih.goveuropa.eu

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Glucuronidation is a significant metabolic pathway for Mirabegron. drugbank.comnih.gov Specific UGT isoforms identified as being involved in the conjugation reactions of Mirabegron are UGT2B7, UGT1A3, and UGT1A8. drugbank.com This process leads to the formation of pharmacologically inactive glucuronide metabolites. medcentral.com

Butyrylcholinesterase (BChE): Amide hydrolysis represents another key biotransformation route. drugbank.comnih.gov This hydrolysis is catalyzed by Butyrylcholinesterase (BChE) in human blood and plasma. nih.govresearchgate.netmdpi.com Studies have shown that Mirabegron hydrolysis does not occur in human liver or intestinal microsomes, nor is it catalyzed by acetylcholinesterase. nih.gov This indicates that BChE in the circulation is the primary enzyme responsible for this specific metabolic reaction. nih.govmdpi.com

| Enzyme System | Specific Enzymes Implicated (for Mirabegron) | Primary Role in Biotransformation | Supporting Evidence/Comments |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6 | Oxidative metabolism (dealkylation, oxidation). drugbank.comnih.govmedcentral.com | CYP3A4 is the primary oxidative enzyme, with a minor contribution from CYP2D6. tga.gov.aunih.govepha.health |

| Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | UGT1A3, UGT1A8, UGT2B7 | Direct glucuronidation (conjugation). drugbank.com | Forms major, but pharmacologically inactive, metabolites. medcentral.com |

| Esterases | Butyrylcholinesterase (BChE) | Amide hydrolysis in plasma. tga.gov.aunih.govresearchgate.net | Hydrolysis occurs in blood/plasma, not in liver or intestinal microsomes. nih.gov |

Characterization of Potential Metabolites in Defined In Vitro Systems

The metabolism of Mirabegron has been studied in various in vitro systems, including human liver microsomes, which are crucial for identifying metabolites formed through oxidative pathways. tga.gov.aunih.gov These studies reveal several major metabolic routes for the parent compound:

Oxidation and N-dealkylation: Primarily mediated by CYP3A4 and to a lesser extent CYP2D6 in liver microsomes. tga.gov.au

Amide Hydrolysis: Catalyzed by BChE in plasma, not in liver microsomes. nih.gov

Direct Glucuronidation: Involving various UGT enzymes. drugbank.com

Following oral administration of Mirabegron, the unchanged parent drug is the most abundant circulating component. drugbank.com However, multiple metabolites have been identified. In plasma, two major metabolites are glucuronides (Mirabegron O-glucuronide and N-glucuronide), which are pharmacologically inactive. medcentral.com Other presumed metabolic pathways lead to metabolites such as M5, M8, M9, M12, M15, M16, and M17, resulting from amide hydrolysis, glucuronidation, and secondary amine oxidation or dealkylation. drugbank.com

Given the structural similarity, it is anticipated that this compound would generate a comparable profile of metabolites through analogous metabolic reactions in these in vitro systems.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetic and inhibition studies are vital for understanding potential drug-drug interactions. Research has shown that this compound is an inhibitor of Cytochrome P450 2D6 (CYP2D6). smolecule.com This aligns with extensive findings for the parent compound, Mirabegron, which is characterized as a moderate, time-dependent inhibitor of CYP2D6. medcentral.comeuropa.eupreprints.orgnih.gov

CYP2D6 Inhibition: In vitro studies using human liver microsomes demonstrated that Mirabegron's inhibitory effect on CYP2D6 is time-dependent. researchgate.netnih.gov The IC50 value decreased from 13 µM to 4.3 µM after a 30-minute pre-incubation with NADPH, suggesting that a metabolite of Mirabegron, rather than the parent compound alone, may be responsible for the inhibition. researchgate.netnih.govresearchgate.net This indicates that Mirabegron may act as a quasi-irreversible or metabolism-dependent inhibitor of CYP2D6. nih.govresearchgate.netnih.gov

Clinical studies confirm this moderate inhibitory effect. When co-administered with CYP2D6 substrates like metoprolol and desipramine, Mirabegron significantly increased their plasma concentrations and total exposure (AUC). nih.gov

With metoprolol , Mirabegron (160 mg/day) increased the Cmax by 1.9-fold and the AUC by 3.29-fold. nih.gov

With desipramine , Mirabegron (100 mg/day) increased the Cmax by 1.79-fold and the AUC by 3.41-fold. nih.gov

CYP3A4 Inhibition: In contrast to its effect on CYP2D6, Mirabegron is considered a weak inhibitor of CYP3A4. medcentral.comeuropa.eutga.gov.au In vitro studies showed that clinically relevant concentrations of Mirabegron are unlikely to cause significant inhibition of CYP3A4 or other major CYP enzymes like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1. nih.govrxlist.com

Butyrylcholinesterase (BChE) Kinetics: The hydrolysis of Mirabegron by BChE follows Michaelis-Menten kinetics but exhibits a complex hysteretic behavior, with a slow equilibrium between two active enzyme forms. researchgate.netmdpi.com The kinetic parameters for BChE-catalyzed hydrolysis of Mirabegron have been determined, with Km values in the range of 13.4-15.2 µM reported in earlier studies, and more detailed analysis showing Km values of 23.5 µM and 3.9 µM for the two different enzyme states. nih.govmdpi.comnih.gov

| Enzyme | Interaction Type | Key Findings | Kinetic Parameters (for Mirabegron) |

|---|---|---|---|

| CYP2D6 | Moderate, time-dependent inhibitor medcentral.comnih.gov | Inhibition increases with pre-incubation, suggesting mechanism-based inhibition. researchgate.netnih.gov Significantly increases exposure of CYP2D6 substrates. nih.gov this compound is also a known inhibitor. smolecule.com | IC50 (in HLM): 13 µM (without pre-incubation), 4.3 µM (with 30-min pre-incubation) researchgate.netnih.gov |

| CYP3A4 | Weak inhibitor medcentral.comtga.gov.au | Not expected to cause clinically relevant inhibition. nih.gov | IC50: >100 µM nih.gov |

| Butyrylcholinesterase (BChE) | Substrate | Catalyzes amide hydrolysis in plasma. nih.gov Exhibits complex hysteretic kinetics. researchgate.netmdpi.com | Km: 13.4-15.2 µM nih.gov; kcat/Km (E form): ~10⁶ M⁻¹ min⁻¹ mdpi.com |

Future Directions and Emerging Research Avenues for Ortho Mirabegron

Development of Novel Analogs and Isomers with Modified Binding Profiles

The inherent structure of ortho-Mirabegron, featuring a chiral center and reactive functional groups like the primary amine and acetamide (B32628), renders it a versatile starting point for the synthesis of novel analogs and isomers. vulcanchem.com The goal of this synthetic exploration is to create derivatives with tailored binding profiles for various biological targets.

Researchers can strategically modify the core structure of this compound to enhance its affinity and selectivity for the β3-adrenergic receptor or to engender activity at other receptors. For instance, the aminothiazole group can be altered, as it is known to mimic natural substrates, potentially leading to derivatives with enzyme-inhibiting properties. vulcanchem.com Furthermore, modifications to the phenyl rings and the ethanolamine (B43304) side chain could influence interactions with the receptor's binding pocket, potentially leading to compounds with improved potency or altered signaling pathways.

The synthesis of a series of analogs with systematic structural changes would allow for a comprehensive structure-activity relationship (SAR) study. This involves evaluating how different substituents at various positions on the this compound scaffold affect the compound's binding affinity and functional activity. For example, introducing bulky or electron-withdrawing groups at specific positions could modulate receptor selectivity. sci-hub.se Such studies are crucial for designing next-generation compounds with optimized therapeutic properties.

A key area of interest is the development of analogs with enhanced selectivity for the β3-adrenoceptor over other β-adrenoceptor subtypes (β1 and β2). researchgate.net This is critical for minimizing off-target effects. The cryo-electron microscopy structure of Mirabegron bound to the β3-adrenergic receptor has revealed a unique perpendicular binding pocket. researchgate.netrcsb.org By leveraging this structural information, medicinal chemists can design this compound analogs that better fit this specific pocket, thereby enhancing subtype selectivity.

The development of such analogs could lead to new therapeutic agents for a range of conditions beyond OAB, including metabolic diseases like obesity and type 2 diabetes, where β3-adrenoceptor activation is a promising therapeutic strategy. researchgate.net

Application of this compound in Targeted Molecular Probe Development

The chemical structure of this compound is well-suited for its development into targeted molecular probes. These probes are invaluable tools in chemical biology for studying the distribution, function, and dynamics of biological targets like receptors and enzymes. nih.gov

The primary amino group on the this compound molecule provides a convenient attachment point for various reporter molecules, such as fluorescent dyes, radioactive isotopes, or biotin (B1667282) tags. vulcanchem.com This allows for the creation of a diverse array of molecular probes. For instance, a fluorescently labeled this compound analog could be used to visualize the localization of β3-adrenergic receptors in cells and tissues through microscopy techniques. This would provide crucial insights into receptor trafficking and regulation.

Furthermore, radiolabeled versions of this compound could be developed as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents. Such probes would enable non-invasive in vivo imaging of β3-adrenoceptor expression levels, which could be a valuable diagnostic tool for various diseases and for monitoring treatment response. The development of such imaging agents requires careful consideration of the pharmacokinetic properties of the probe to ensure adequate target tissue uptake and clearance from non-target tissues. acs.org

The acetamide group of this compound can also be exploited in the design of peptidomimetics. By mimicking a peptide bond, this functional group can be incorporated into molecules designed to study protein-protein interactions or to inhibit enzymes. This opens up possibilities for developing this compound-based probes to investigate signaling pathways downstream of β3-adrenoceptor activation.

The development of molecular probes based on the this compound scaffold is a promising strategy for advancing our understanding of β3-adrenoceptor biology and for the development of new diagnostic and research tools. nih.gov

Advanced Structural Elucidation Techniques for Related Isomers and Derivatives

A thorough understanding of the three-dimensional structure of this compound and its derivatives is fundamental to understanding their biological activity. While the structure of Mirabegron bound to its receptor has been determined, detailed structural information for this compound and its analogs is still an area of active investigation. rcsb.orgresearchgate.net

Advanced structural elucidation techniques are crucial for this purpose. X-ray crystallography remains a gold-standard method for determining the precise atomic coordinates of molecules in their crystalline state. bayer.com Obtaining high-quality crystals of this compound and its derivatives will be a key step in these efforts. Recent advancements, such as microcrystal electron diffraction (MicroED), have proven useful for analyzing crystals that are too small for conventional X-ray diffraction, offering a powerful tool for structural analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that provides detailed information about molecular structure and dynamics in solution. unipd.it Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, etc.) and Nuclear Overhauser Effect (NOE) experiments, can be used to determine the connectivity and spatial proximity of atoms within the molecule, providing insights into its preferred conformation in solution. numberanalytics.com Combining experimental NMR data with computational modeling can provide a comprehensive picture of the conformational landscape of this compound and its derivatives.

Furthermore, techniques like mass spectrometry are essential for confirming the molecular weight and fragmentation patterns of newly synthesized analogs. researchgate.net The combination of these advanced analytical techniques will be instrumental in building a detailed structural library of this compound isomers and derivatives, which is essential for rational drug design and for understanding their structure-activity relationships.

Computational Design of this compound as a Chemical Biology Tool

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology. taylorandfrancis.com These in silico methods can be powerfully applied to the design and study of this compound and its derivatives as chemical biology tools.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the β3-adrenergic receptor's binding pocket. researchgate.net By comparing the docking scores and predicted interactions of different analogs, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. These computational models can be refined and validated using experimental structural data obtained from techniques like X-ray crystallography and NMR.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of this compound analogs with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, further guiding the design of new analogs with improved properties.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its analogs when bound to the receptor. unc.edu These simulations can reveal how the ligand affects the conformational changes of the receptor, leading to its activation or inhibition. This information is crucial for understanding the molecular basis of agonism and for designing compounds with specific functional effects.

The application of these computational approaches will accelerate the development of this compound-based chemical biology tools by enabling a more rational and targeted design process. chimia.ch By integrating computational design with synthetic chemistry and biological evaluation, researchers can efficiently explore the chemical space around the this compound scaffold and unlock its full potential as a versatile molecular tool.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of ortho-Mirabegron's action on β3-adrenoceptors, and how does this differ structurally from other isomers?

- Methodological Answer : Conduct competitive receptor-binding assays using radiolabeled ligands to quantify this compound's affinity for β3-adrenoceptors. Pair this with molecular dynamics simulations to compare its binding conformation to para- or meta-isomers. Validate functional efficacy using isolated bladder tissue models (e.g., measuring cAMP levels post-exposure). Include negative controls (e.g., β3-knockout models) to confirm specificity .

Q. What validated preclinical models are recommended for assessing this compound's efficacy in overactive bladder (OAB) research?

- Methodological Answer : Use in vivo cystometry in rodent models (e.g., acetic acid-induced bladder overactivity) to measure urinary frequency and pressure thresholds. Complement with in vitro assays on human detrusor smooth muscle cells to evaluate dose-dependent relaxation. Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and documenting protocols in line with transparency standards (e.g., pre-registration on Open Science Framework) .

Q. How do pharmacokinetic studies characterize this compound's bioavailability and metabolic pathways?

- Methodological Answer : Perform mass spectrometry (LC-MS/MS) to quantify plasma concentrations in animal models after oral administration. Compare hepatic microsomal incubation results (e.g., CYP3A4/CYP2D6 activity) to identify primary metabolic enzymes. Use crossover designs to assess food effects on bioavailability, with statistical analysis of AUC and Cmax variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's cardiovascular safety profile observed across early-phase trials?

- Methodological Answer : Design a multicenter, double-blind RCT with stratified sampling (e.g., patients stratified by baseline cardiovascular risk). Use ambulatory blood pressure monitoring and 24-hour Holter ECG to detect subclinical effects. Apply propensity score matching in post-hoc analyses to control for confounders (e.g., age, comorbidities). Longitudinal follow-up (≥12 months) is critical to assess delayed adverse events .

Q. What methodologies optimize comparative effectiveness studies between this compound and antimuscarinics in diverse populations?

- Methodological Answer : Implement adaptive trial designs with pre-specified endpoints (e.g., reduction in urgency episodes, dry mouth incidence). Use Bayesian hierarchical models to account for heterogeneity in patient subgroups (e.g., elderly vs. younger adults). Include patient-reported outcomes (PROs) validated via Likert scales and analyze using mixed-effects regression to adjust for dropout bias .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound's long-term efficacy data?

- Methodological Answer : Apply non-linear mixed-effects modeling (NLMEM) to sparse longitudinal data, incorporating covariates like renal function or concomitant medications. Use machine learning (e.g., random forests) to identify predictors of therapeutic response. Validate findings via bootstrapping to estimate confidence intervals for ED50 values .

Q. How can researchers address the potential oncogenic risks associated with prolonged this compound use in preclinical models?

- Methodological Answer : Conduct carcinogenicity studies in transgenic rodent models (e.g., Tg.rasH2) over 6–12 months. Pair with in vitro assays (e.g., Ames test, micronucleus assay) to assess genotoxicity. Use immunohistochemistry to quantify proliferative markers (e.g., Ki-67) in bladder tissue. Ensure ethical compliance via IACUC-approved protocols and transparent reporting of negative results .

Methodological Frameworks for Rigorous Inquiry

- PICO Framework : For clinical questions, structure studies around P opulation (e.g., OAB patients with diabetes), I ntervention (this compound dose), C omparison (placebo/active control), and O utcome (e.g., incontinence episodes/week) .

- FINER Criteria : Evaluate feasibility (resource allocation), novelty (gap in β3-agonist research), ethical alignment (informed consent for vulnerable populations), and relevance (impact on OAB guidelines) .

Data Transparency and Reproducibility

- Experimental Replication : Share raw data (e.g., dose-response curves, pharmacokinetic parameters) in public repositories like Zenodo. Provide stepwise protocols for bladder tissue assays, including buffer compositions and equipment settings .

- Conflict Resolution : For contradictory findings (e.g., cardiovascular signals), conduct individual participant data (IPD) meta-analyses. Use sensitivity analyses to explore heterogeneity across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.